1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are known for their high nitrogen content and stability due to the presence of nitrogen and hydrogen elements in their molecular structure
Vorbereitungsmethoden
The synthesis of 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2-naphthylamine with acetic anhydride to form the corresponding ethanone derivative. This is followed by the introduction of the triazole ring through a cyclization reaction with hydrazine hydrate under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives, such as:
Amino triazole: Known for its herbicidal properties.
Nitro triazole: Studied for its explosive properties.
Azido triazole: Used in click chemistry for the synthesis of complex molecules.
Coupling triazole: Utilized in the formation of stable complexes with metals.
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and triazole, leading to its diverse range of applications and potential biological activities .
Eigenschaften
CAS-Nummer |
89082-09-7 |
---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C14H11N3O/c18-14(8-17-10-15-9-16-17)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10H,8H2 |
InChI-Schlüssel |
GSEPEAXROJHKQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC=N3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC=N3 |
Synonyme |
1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone 1-(NT)-E cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.